molecular formula C20H25NO3S B2556186 (4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396875-29-8

(4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2556186
CAS No.: 1396875-29-8
M. Wt: 359.48
InChI Key: JXDRZDOSGYBKSA-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25NO3S and its molecular weight is 359.48. The purity is usually 95%.
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Biological Activity

The compound (4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structural components, including a piperidine ring, a furan moiety, and an ethoxyphenyl group, this compound may exhibit various pharmacological effects. This article synthesizes existing research findings to provide a comprehensive overview of the biological activities associated with this compound.

Structural Overview

The molecular structure of the compound includes:

  • Piperidine Ring : Known for its role in various bioactive compounds.
  • Furan Moiety : Contributes to the compound's aromatic properties and reactivity.
  • Ethoxyphenyl Group : Enhances the lipophilicity and potential receptor interactions.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity :
    • Compounds containing piperidine and furan structures have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of piperidine can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties :
    • The presence of the piperidine nucleus is associated with anti-inflammatory effects. Research has highlighted that certain piperidine derivatives can significantly reduce inflammation in vivo, suggesting potential therapeutic applications in inflammatory diseases .
  • Analgesic Effects :
    • Similar compounds have been evaluated for analgesic properties, indicating their potential use in pain management therapies. The interaction of these compounds with various receptors may mediate pain relief .
  • Anticancer Potential :
    • The unique structure of this compound suggests possible anticancer activity. Preliminary studies indicate that it may influence cancer cell proliferation pathways, making it a candidate for further exploration in cancer therapeutics .

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of the compound to various biological targets. Molecular docking studies suggest that this compound can effectively bind to specific receptors involved in disease mechanisms, potentially influencing therapeutic outcomes .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridinePyridine ring; neurological studiesAntagonist for mGluR5 receptors
FurfurylamineSimple furan derivativeExhibits antimicrobial properties
Thienopyridine derivativesContains sulfur; similar heterocyclic structureAntiplatelet activity

This table illustrates that while there are compounds with overlapping features, the specific combination found in this compound could lead to unique therapeutic applications.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-2-23-18-7-5-17(6-8-18)20(22)21-11-9-16(10-12-21)14-25-15-19-4-3-13-24-19/h3-8,13,16H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDRZDOSGYBKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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